5-(3,5-Dicarboxyphenyl)-(2,4)-dihydroxypyrimidine
Overview
Description
5-(3,5-Dicarboxyphenyl)-(2,4)-dihydroxypyrimidine is an organic compound characterized by its unique structure, which includes both carboxylic acid and hydroxypyrimidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dicarboxyphenyl)-(2,4)-dihydroxypyrimidine typically involves a multi-step process. One common method includes the reaction of 3,5-dicarboxybenzaldehyde with urea under acidic conditions to form the pyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dicarboxyphenyl)-(2,4)-dihydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of diols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
5-(3,5-Dicarboxyphenyl)-(2,4)-dihydroxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and sensors
Mechanism of Action
The mechanism of action of 5-(3,5-Dicarboxyphenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique properties. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Bis(3,5-dicarboxyphenyl)terephthalamide: Similar in structure but with different functional groups, leading to distinct properties and applications.
N,N’-bis(3,5-dicarboxyphenyl)oxalamide: Another related compound with applications in material science and catalysis.
Uniqueness
5-(3,5-Dicarboxyphenyl)-(2,4)-dihydroxypyrimidine is unique due to its combination of carboxylic acid and hydroxypyrimidine groups, which confer specific reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
5-(2,4-dioxo-1H-pyrimidin-5-yl)benzene-1,3-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O6/c15-9-8(4-13-12(20)14-9)5-1-6(10(16)17)3-7(2-5)11(18)19/h1-4H,(H,16,17)(H,18,19)(H2,13,14,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFCSTZRBKXBPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CNC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143041 | |
Record name | 5-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-1,3-benzenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-04-4 | |
Record name | 5-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-1,3-benzenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261904-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-1,3-benzenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.